molecular formula C11H10BrNO3 B14355515 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol CAS No. 90288-57-6

2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol

Cat. No.: B14355515
CAS No.: 90288-57-6
M. Wt: 284.11 g/mol
InChI Key: MENYNAYHHQPUFN-UHFFFAOYSA-N
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Description

2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol typically involves the reaction of 4-bromo-5-methyl-1,2-oxazole with phenol in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the oxazole ring makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

90288-57-6

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

2-[(4-bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol

InChI

InChI=1S/C11H10BrNO3/c1-7-11(12)8(13-16-7)6-15-10-5-3-2-4-9(10)14/h2-5,14H,6H2,1H3

InChI Key

MENYNAYHHQPUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)COC2=CC=CC=C2O)Br

Origin of Product

United States

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